molecular formula C13H7N5O B3325051 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile CAS No. 2044704-74-5

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile

Cat. No.: B3325051
CAS No.: 2044704-74-5
M. Wt: 249.23 g/mol
InChI Key: SDJAUDWOPBSBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and picolinonitrile moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of pyridine-4-carboxylic acid hydrazide with a suitable nitrile can yield the desired oxadiazole ring.

    Coupling with Picolinonitrile: The oxadiazole intermediate is then coupled with picolinonitrile under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzonitrile
  • 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene
  • 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)furan

Uniqueness

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O/c14-8-11-7-10(3-6-16-11)13-18-17-12(19-13)9-1-4-15-5-2-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJAUDWOPBSBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166750
Record name 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044704-74-5
Record name 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044704-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile
Reactant of Route 5
Reactant of Route 5
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile
Reactant of Route 6
Reactant of Route 6
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.